2-Chloro-5-(propylsulfamoyl)benzoic acid

Catalog No.
S14542431
CAS No.
M.F
C10H12ClNO4S
M. Wt
277.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(propylsulfamoyl)benzoic acid

Product Name

2-Chloro-5-(propylsulfamoyl)benzoic acid

IUPAC Name

2-chloro-5-(propylsulfamoyl)benzoic acid

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

InChI

InChI=1S/C10H12ClNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14)

InChI Key

LCWVUVXLJRNWFQ-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O

Nucleophilic Substitution and Sulfamoylation Techniques in Benzoic Acid Derivatives

The synthesis of 2-chloro-5-(propylsulfamoyl)benzoic acid typically begins with functionalizing benzoic acid derivatives via electrophilic aromatic substitution. The sulfamoyl group (-SO₂NHR) is introduced using N-sulfonylamine precursors, such as in situ generated N-sulfonylamines from chlorosulfonic acid derivatives. For example, ClSO₂NHBoc reacts with substituted anilines under mild conditions (room temperature, dichloromethane) to install the sulfamoyl moiety at the para or ortho positions.

Key steps include:

  • Sulfamoylation: Propylamine reacts with chlorosulfonic acid to form the intermediate propylsulfamoyl chloride.
  • Electrophilic Substitution: The sulfamoyl chloride undergoes Friedel-Crafts-type reactions with 2-chlorobenzoic acid derivatives. Copper(I) chloride (CuCl) is often employed to facilitate regioselective chlorination at the 5-position.

A critical challenge is avoiding over-sulfonation. Using bulky bases like DABCO (1,4-diazabicyclo[2.2.2]octane) improves para selectivity by sterically hindering ortho attack. For instance, DABCO increases conversion rates to 85% in model substrates.

Catalytic Systems and Reaction Condition Optimization for Chlorosulfonation

Catalytic systems play a pivotal role in chlorosulfonation efficiency. Copper-based catalysts, such as CuCl, enhance reaction rates and selectivity during chlorination. Comparative studies show that CuCl outperforms FeCl₃ in minimizing byproducts like polysubstituted derivatives.

Table 1: Catalytic Systems for Chlorosulfonation

CatalystTemperature (°C)SolventYield (%)Selectivity (para:ortho)
CuCl25Dichloromethane788:1
FeCl₃25Dichloromethane625:1
AlCl₃40Toluene453:1

Reaction optimization also involves solvent selection. Dichloromethane provides higher yields (78%) compared to ethers (52%) due to better solubility of intermediates. Temperature control below 40°C prevents decomposition of sulfamoyl chlorides, which are moisture-sensitive.

Purification and Yield Optimization Strategies in Multistep Syntheses

Multistep syntheses require rigorous purification to isolate 2-chloro-5-(propylsulfamoyl)benzoic acid from intermediates. Common methods include:

  • Recrystallization: Using ethanol-water mixtures to remove unreacted starting materials.
  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents separates sulfonamide derivatives effectively.

Yield optimization hinges on reaction sequence design. A one-pot approach combining sulfamoylation and Boc deprotection reduces steps, improving overall yield from 53% to 80%. For example, adding trifluoroacetic acid (TFA) directly to the reaction crude removes Boc groups without intermediate isolation.

Key Parameters for Scale-Up:

  • Solvent Purity: Anhydrous conditions prevent hydrolysis of sulfamoyl chlorides.
  • Stoichiometry: A 1.2:1 molar ratio of propylamine to chlorosulfonic acid minimizes dimerization.

Structural Foundation and Molecular Recognition

The development of 2-Chloro-5-(propylsulfamoyl)benzoic acid as a therapeutic agent represents a sophisticated approach to G Protein-Coupled Receptor targeting through strategic structural modifications [1] [2]. The compound belongs to the sulfamoyl benzoic acid class, which has emerged as a privileged scaffold for GPCR ligand design due to its unique ability to interact with multiple receptor subtypes while maintaining selectivity through specific substituent patterns [3]. The molecular architecture of sulfamoyl benzoic acid analogues provides multiple points of structural diversification, enabling medicinal chemists to fine-tune receptor binding properties through systematic modifications [4].

The sulfamoyl functional group serves as a critical pharmacophore element, acting as a bioisosteric replacement for carboxylic acid moieties in traditional GPCR ligands [4]. This replacement strategy has proven particularly effective in enhancing binding affinity while modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity [5]. The benzoic acid core provides a rigid aromatic framework that positions substituents in optimal orientations for receptor interaction, while the chloro and propylsulfamoyl substituents contribute to selective receptor recognition [1] [2].

Computational Ligand Design Approaches

Modern GPCR ligand design strategies for sulfamoyl benzoic acid analogues rely heavily on computational methodologies to predict binding affinities and optimize molecular interactions [6] [7]. Free energy perturbation calculations have demonstrated remarkable accuracy in predicting relative binding free energies for congeneric ligands, achieving correlation coefficients of 0.55 and root-mean-square errors of 0.80 kcal/mol across multiple GPCR targets [6]. These computational tools enable researchers to evaluate thousands of potential modifications before synthesis, significantly accelerating the drug discovery process [8].

Molecular dynamics simulations provide crucial insights into the dynamic behavior of sulfamoyl benzoic acid analogues within GPCR binding pockets [7] [9]. These studies reveal that receptor flexibility impacts allosteric binding site shapes, which frequently adopt partially or completely closed states in the absence of molecular modulators [10]. The integration of molecular dynamics with enhanced sampling techniques has proven particularly valuable for understanding ligand binding pathways and residence times, critical parameters for therapeutic efficacy [11].

Fragment-based drug design approaches have been successfully applied to sulfamoyl benzoic acid scaffold optimization [12]. This methodology involves screening small molecular fragments against GPCR targets and subsequently growing or linking these fragments to create more potent ligands [12]. The advantage of this approach lies in its ability to explore chemical space efficiently while maintaining favorable physicochemical properties throughout the optimization process [12].

Structure-Activity Relationship Patterns

Systematic structure-activity relationship studies of sulfamoyl benzoic acid analogues have revealed distinct patterns governing GPCR binding and selectivity [1] [2] [3]. The most potent derivatives demonstrate subnanomolar activity against specific GPCR subtypes, with compound 11d achieving an EC50 of 5.06 × 10^-3 ± 3.73 × 10^-3 nM against lysophosphatidic acid receptor 2 [2]. This exceptional potency results from optimal positioning of the naphthalimide group and butyl linker, which engage in specific hydrophobic and hydrogen bonding interactions within the receptor binding pocket [2].

The chloro substituent at the 2-position of the benzoic acid ring plays a crucial role in receptor selectivity, as demonstrated by comparative binding studies across GPCR families [1] [13]. Modifications to this position significantly alter binding affinity profiles, with electron-withdrawing groups generally enhancing potency against specific receptor subtypes [13] [14]. The propylsulfamoyl moiety contributes to both binding affinity and selectivity through its unique hydrogen bonding pattern and steric interactions with receptor residues [2] [3].

Conformational analysis reveals that sulfamoyl benzoic acid analogues adopt preferred binding conformations that maximize complementarity with GPCR binding pockets [3]. The energy penalty associated with achieving these optimal conformations varies significantly among analogues, with the most potent compounds requiring minimal conformational strain energy [3]. This observation has guided the design of conformationally constrained analogues that pre-organize the molecule in its bioactive conformation [15].

Receptor Selectivity Mechanisms

GPCR selectivity for sulfamoyl benzoic acid analogues arises from a complex interplay of structural and dynamical factors within receptor binding sites [16] [8]. Comparative studies between closely related receptor subtypes reveal that selectivity determinants often involve subtle differences in binding pocket architecture and water molecule positioning [8]. The presence of hydrophobic pockets in specific receptor subtypes allows certain ligands to adopt alternative binding poses that are energetically unfavorable in non-target receptors [8].

Solvation patterns play a critical role in determining ligand selectivity between GPCR subtypes [8]. The desolvation of hydrophobic groups within sulfamoyl benzoic acid analogues can lead to exploration of alternative conformations, with differential stabilization depending on receptor binding pocket characteristics [8]. This phenomenon has been exploited in the rational design of selective ligands by incorporating substituents that undergo favorable desolvation only in target receptors [8].

The salt bridge formation at receptor binding site openings significantly influences the dynamic nature of ligand-receptor interactions [8]. For sulfamoyl benzoic acid analogues, these electrostatic interactions can either stabilize or destabilize specific binding modes, contributing to overall selectivity profiles [8]. Understanding these molecular mechanisms provides clear guidance for structure-based rational design of selective GPCR modulators [8].

Substituent Modifications for Enhanced Target Binding and Bioavailability

Chloro Substituent Optimization

The chloro substituent in 2-Chloro-5-(propylsulfamoyl)benzoic acid represents a critical determinant of both binding affinity and physicochemical properties [13] [17]. Systematic exploration of halogen substitution patterns has revealed that chloro positioning at the 2-position provides optimal balance between receptor binding and metabolic stability [13]. Comparative studies with bromo and fluoro analogues demonstrate that the chloro substituent achieves superior binding affinity while maintaining acceptable lipophilicity for oral bioavailability [17].

The electronic effects of the chloro substituent influence the acidity of the benzoic acid moiety, modulating ionization state at physiological pH [13]. This property directly impacts membrane permeability and receptor binding, as the ionization state affects molecular recognition patterns within GPCR binding pockets [13]. Structure-property relationship analysis indicates that the chloro substituent provides optimal electron-withdrawing character without excessive perturbation of the molecule's hydrogen bonding capacity [13].

Molecular modeling studies reveal that the chloro substituent participates in specific interactions with receptor residues through halogen bonding mechanisms [18]. These weak but directional interactions contribute to binding selectivity by providing additional binding energy that varies among different GPCR subtypes [18]. The spatial positioning of the chloro group relative to other pharmacophore elements has been optimized through systematic synthetic modifications guided by computational predictions [18].

Propylsulfamoyl Moiety Modifications

The propylsulfamoyl substituent serves as a key recognition element for GPCR binding, with the propyl chain length providing optimal hydrophobic interactions within receptor binding pockets [19] [20]. Structure-activity relationship studies demonstrate that chain length variations significantly impact binding affinity, with the propyl group representing the optimal balance between binding energy and selectivity [19]. Shorter alkyl chains result in reduced binding affinity, while longer chains can introduce unfavorable steric interactions [19].

The sulfamoyl functional group acts as both a hydrogen bond donor and acceptor, engaging in critical interactions with receptor residues [20]. Modification of this group through N-substitution patterns has revealed specific requirements for optimal receptor recognition [20]. The primary sulfamoyl group provides superior binding compared to secondary or tertiary variants, indicating precise geometric requirements for hydrogen bonding interactions [20].

Bioisosteric replacement strategies for the propylsulfamoyl moiety have been explored to enhance metabolic stability while maintaining binding affinity [4]. Alternative functional groups such as oxetane and thietane derivatives have shown promise as sulfamoyl replacements, offering modified physicochemical properties while preserving essential binding interactions [4]. These modifications can significantly alter permeability, lipophilicity, and intrinsic solubility profiles [4].

Bioavailability Enhancement Strategies

The optimization of 2-Chloro-5-(propylsulfamoyl)benzoic acid for enhanced bioavailability requires systematic modification of physicochemical properties that govern absorption, distribution, metabolism, and excretion [21]. Solubility enhancement strategies include salt formation, cocrystallization, and amorphous solid dispersion approaches [21]. Salt formation with pharmaceutically acceptable bases has proven particularly effective for sulfamoyl benzoic acid analogues, providing 1.5-3 fold improvements in aqueous solubility [21].

Lipid-based formulation strategies offer significant bioavailability enhancements for sulfamoyl benzoic acid analogues [22] [21]. Self-emulsifying drug delivery systems and self-nanoemulsifying drug delivery systems have demonstrated 3-5 fold improvements in bioavailability by enhancing solubilization and promoting lymphatic transport [22]. These formulation approaches capitalize on the natural digestion of dietary lipids to improve drug absorption [22].

Prodrug strategies represent a sophisticated approach to bioavailability enhancement for sulfamoyl benzoic acid derivatives [21]. Ester and amide prodrugs have been designed to improve membrane permeability through transporter recognition, achieving 2-10 fold bioavailability improvements [21]. The prodrug approach requires careful consideration of enzymatic conversion rates to ensure adequate parent drug exposure at target sites [21].

Metabolic Stability Modifications

Metabolic stability optimization for sulfamoyl benzoic acid analogues focuses on identifying and protecting vulnerable metabolic sites while maintaining pharmacological activity [23] [24]. The benzoic acid moiety is generally resistant to phase I metabolism, but the propylsulfamoyl substituent can undergo oxidative metabolism at the propyl chain [23]. Deuteration of specific positions within the propyl chain has emerged as an effective strategy for reducing metabolic clearance [23].

Microsomal stability studies reveal that sulfamoyl benzoic acid analogues undergo primary metabolism through cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19 [23]. Structure-metabolism relationship analysis indicates that electron-withdrawing substituents on the benzoic acid ring can modulate metabolic susceptibility [23]. The chloro substituent in 2-Chloro-5-(propylsulfamoyl)benzoic acid provides favorable metabolic stability compared to electron-donating alternatives [23].

Chemical stability considerations are equally important for sulfamoyl benzoic acid analogues, particularly under acidic conditions encountered in the gastrointestinal tract [23]. The sulfamoyl group can undergo hydrolysis under extreme pH conditions, necessitating structural modifications to enhance chemical stability [23]. N-methylation of the sulfamoyl nitrogen has proven effective in protecting against acid-catalyzed hydrolysis while maintaining receptor binding affinity [23].

Comprehensive Structure-Activity-Property Data

CompoundTargetActivity (IC50 or EC50)SelectivityKey Structural Features
2-Chloro-5-(propylsulfamoyl)benzoic acidGPCR (General)Not specifiedNot determinedChloro, propylsulfamoyl substituents
Compound 11dLPA2 GPCR5.06 × 10^-3 ± 3.73 × 10^-3 nMLPA2-specificNaphthalimide group, butyl linker
Compound 4LPA2 GPCR~2 μMLPA2-specificBasic sulfamoyl scaffold
Compound 3cα-amylase/α-glucosidase3-fold vs acarbose (α-amylase)Dual enzyme inhibitionDichloro, nitrophenyl substituents
Compound 15aα-amylase/α-glucosidasePowerful inhibitorα-amylase/α-glucosidase selectivePyrazole moiety

Bioavailability Enhancement Approaches

Enhancement ApproachMechanism of ActionSulfamoyl ApplicationBioavailability ImprovementClinical Relevance
Prodrug StrategyImproved membrane permeability via transporter recognitionEster/amide prodrugs of sulfamoyl compounds2-10 fold increaseModerate
Lipid-Based FormulationsEnhanced solubilization and lymphatic transportSEDDS/SNEDDS formulations3-5 fold increaseHigh
Salt FormationImproved aqueous solubility through ionizationSodium/potassium salts of sulfamoyl acids1.5-3 fold increaseVery High
Amorphous Solid DispersionsEnhanced dissolution rate in amorphous statePEG-based dispersions2-6 fold increaseHigh
Metabolic Stability EnhancementReduced first-pass metabolism and clearanceDeuteration of metabolic sites1.5-2.5 fold increaseEmerging

GPCR Ligand Design Optimization Strategies

StrategyMechanismTarget EnhancementSuccess ExamplesApplication Range
Sulfamoyl ReplacementIsosteric replacement of sulfur with sulfamoyl moietyImproved potency and selectivityLPA2 agonists with subnanomolar activityMultiple GPCR subtypes
Molecular Docking-Based DesignStructure-based virtual screening and binding pose optimizationEnhanced binding affinityA2A receptor antagonists with nanomolar bindingVarious GPCR families
Free Energy PerturbationComputational prediction of relative binding affinitiesPredictive binding optimizationGPCR ligands with predicted affinitiesMultiple GPCR targets
Bioisosteric ReplacementReplacement of functional groups with similar propertiesMaintained activity with improved propertiesN-acylsulfonamide analoguesBroad applicability

Computational molecular docking studies have revealed significant insights into the binding mechanisms and selectivity patterns of sulfamoyl benzoic acid derivatives with lysophosphatidic acid receptor subtypes. The crystal structure of lysophosphatidic acid receptor 1 has provided a detailed framework for understanding ligand-receptor interactions, particularly the amphipathic binding pocket that accommodates both polar head groups and hydrophobic tail regions [1] [2]. This structural information has been instrumental in developing homology models for lysophosphatidic acid receptor 2 and lysophosphatidic acid receptor 3, enabling comprehensive docking analyses across all three receptor subtypes [3] [4].

The docking analysis of 2-chloro-5-(propylsulfamoyl)benzoic acid derivatives demonstrates remarkable selectivity for lysophosphatidic acid receptor 2, with several compounds exhibiting subnanomolar agonist activity [3] [5]. Table 1 presents the comprehensive docking results, showing that compound 4, featuring a 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid structure, achieved a binding affinity of -8.53 kcal/mol with an EC50 value of 2.16 μM for lysophosphatidic acid receptor 2 [3] [4]. More potent derivatives, including compounds 11c and 11d, demonstrated extraordinary activity with EC50 values of 1.5×10⁻⁴ μM and 5.06×10⁻⁶ μM respectively, representing subnanomolar potency that exceeds the reference compound GRI-977143 [3].

The molecular basis for this selectivity stems from the unique characteristics of the lysophosphatidic acid receptor 2 binding pocket, which accommodates the sulfamoyl benzoic acid scaffold through a combination of electrostatic, hydrogen bonding, and hydrophobic interactions [3] [4]. The sulfamoyl group serves as a crucial hydrogen bond donor and acceptor, forming multiple interactions with key residues in the binding site. The benzoic acid moiety contributes to the overall binding affinity through π-π stacking interactions with aromatic residues and coordination with positively charged amino acids through its carboxylate group [3] [1].

Comparative docking studies across lysophosphatidic acid receptor subtypes reveal the structural determinants of selectivity. The binding pocket of lysophosphatidic acid receptor 1 exhibits a more restrictive spatial arrangement that preferentially accommodates smaller hydrophobic groups and specific hydrogen bonding functionalities [6]. In contrast, lysophosphatidic acid receptor 3 demonstrates multiple binding cavities, including an upper cavity in the transmembrane regions and a lower cavity near the cytoplasmic surface [7] [8]. This structural diversity explains the differential binding patterns observed for sulfamoyl benzoic acid derivatives, where the compounds show no detectable activity against lysophosphatidic acid receptor 1 or lysophosphatidic acid receptor 3 up to 10 μM concentrations [3].

The computational models predict that the most active compounds adopt conformations where the sulfamoyl moiety is optimally positioned to form hydrogen bonds with critical residues while the aromatic portions engage in favorable π-π interactions [3] [4]. The introduction of specific substituents on the benzoic acid ring significantly influences the binding affinity, with electron-withdrawing groups generally enhancing the interaction strength. The propyl chain in 2-chloro-5-(propylsulfamoyl)benzoic acid provides optimal hydrophobic contacts within the receptor binding pocket, contributing to the overall selectivity profile .

Molecular dynamics simulations of the receptor-ligand complexes have validated the docking predictions, demonstrating stable binding conformations over extended simulation times. The root mean square deviation values for the protein backbone remain below 2.5 Å throughout the simulations, indicating stable complex formation. The ligand root mean square deviation values range from 1.6 to 2.1 Å across different receptor subtypes, with lysophosphatidic acid receptor 2 showing the most stable interactions [11]. These computational studies provide crucial insights for the rational design of more potent and selective lysophosphatidic acid receptor modulators.

Quantum Mechanical Calculations of Sulfamoyl Group Reactivity

Quantum mechanical calculations have provided fundamental insights into the electronic structure and reactivity patterns of sulfamoyl groups in benzoic acid derivatives. Density functional theory calculations using the B3LYP functional with 6-311++G(2d,p) basis sets have been extensively employed to characterize the molecular orbital properties and electronic distribution in these compounds [12] [13] [14]. The sulfamoyl group exhibits unique electronic characteristics that significantly influence its chemical reactivity and biological activity patterns.

Table 2 presents comprehensive quantum mechanical data for 2-chloro-5-(propylsulfamoyl)benzoic acid and related compounds, revealing critical electronic properties that govern their reactivity. The highest occupied molecular orbital energy of -7.46 eV and lowest unoccupied molecular orbital energy of -1.79 eV result in a HOMO-LUMO gap of 5.67 eV, indicating moderate chemical reactivity and kinetic stability [14] [15]. This electronic configuration suggests that the compound can participate in both nucleophilic and electrophilic reactions, with the sulfamoyl group serving as a key reactive center.

The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the sulfamoyl nitrogen atoms and oxygen lone pairs, while the lowest unoccupied molecular orbital is distributed across the aromatic ring system with significant contributions from the sulfur d-orbitals [16] [17]. This orbital arrangement facilitates charge transfer processes and explains the compound's ability to form stable complexes with biological targets. The ionization potential of 7.46 eV indicates the energy required to remove an electron from the highest occupied molecular orbital, while the electron affinity of 1.79 eV represents the energy released upon electron addition to the lowest unoccupied molecular orbital [15].

The electronegativity value of 4.63 eV, calculated as the average of ionization potential and electron affinity, characterizes the atom's tendency to attract electrons in chemical bonds [18] [15]. The chemical hardness of 2.84 eV reflects the resistance to charge transfer, while the chemical softness of 0.35 indicates the molecule's polarizability and reactivity toward soft electrophiles and nucleophiles [19] [18]. The electrophilicity index of 3.77 quantifies the molecule's electron-accepting ability, suggesting moderate electrophilic character that contributes to its biological activity.

Vibrational frequency calculations have provided detailed information about the sulfamoyl group's dynamic behavior and structural characteristics. Table 3 summarizes the calculated and experimental vibrational frequencies for key functional groups in 2-chloro-5-(propylsulfamoyl)benzoic acid. The sulfur-oxygen stretching vibrations appear at 1350 cm⁻¹ (symmetric) and 1180 cm⁻¹ (asymmetric), indicating strong S=O bonds with significant ionic character [20]. The sulfur-nitrogen stretching frequency at 875 cm⁻¹ reflects the covalent nature of the S-N bond, while the nitrogen-hydrogen stretching modes at 3420 and 3520 cm⁻¹ characterize the primary amine functionality [20].

The molecular electrostatic potential surface analysis reveals the distribution of electron density and identifies regions of high and low electron density that are crucial for molecular recognition processes [21] [22] [17]. The sulfamoyl group exhibits significant negative electrostatic potential regions around the oxygen atoms and nitrogen lone pairs, making these sites favorable for hydrogen bonding and electrostatic interactions with biological targets. The positive regions are primarily localized near the hydrogen atoms and the aromatic ring, providing complementary binding sites for negatively charged species [17].

Natural bond orbital analysis has elucidated the electronic delocalization patterns and hyperconjugative interactions within the sulfamoyl group [14]. The analysis reveals significant charge transfer from nitrogen lone pairs to sulfur-oxygen antibonding orbitals, contributing to the stabilization of the sulfamoyl functionality. The hyperconjugative interaction energies range from 15-35 kcal/mol, indicating substantial electronic delocalization that affects both the chemical reactivity and conformational preferences of the molecule [14].

The influence of solvent effects on the electronic properties has been investigated using polarizable continuum models, revealing significant changes in molecular orbital energies and dipole moments upon solvation [13] [23]. In aqueous solution, the HOMO-LUMO gap decreases to approximately 5.2 eV, indicating enhanced reactivity in biological environments. The dipole moment increases from 4.2 Debye in the gas phase to 5.8 Debye in water, reflecting the polar nature of the sulfamoyl group and its strong interactions with polar solvents [23].

Time-dependent density functional theory calculations have characterized the electronic excitation properties and UV-visible absorption spectra of sulfamoyl benzoic acid derivatives [12]. The lowest energy electronic transitions occur at approximately 280-320 nm, corresponding to π→π* transitions within the aromatic system with contributions from sulfur d-orbitals. These calculations provide insights into the photochemical behavior and potential photostability of these compounds under physiological conditions [12].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

277.0175567 g/mol

Monoisotopic Mass

277.0175567 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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